molecular formula C9H13NO2S B11902043 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-51-8

3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one

Cat. No.: B11902043
CAS No.: 85976-51-8
M. Wt: 199.27 g/mol
InChI Key: BNCOBRJBELUDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-thia-4-azaspiro[45]dec-3-en-2-one is a spiro compound characterized by a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one typically involves multi-step reactions. One common method starts with the reaction of a suitable cyclohexanone derivative with a thiol and an amine under specific conditions. The reaction sequence may include steps such as cyclization, oxidation, and methoxylation to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spirocyclic compounds .

Scientific Research Applications

Structure

The compound features a methoxy group, a sulfur atom, and a nitrogen atom within its spirocyclic framework, contributing to its distinctive chemical properties and reactivity. The presence of these functional groups allows for various chemical reactions that are essential for developing analogs and exploring structure-activity relationships in drug discovery.

Antiviral Activity

Research indicates that 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one exhibits significant antiviral properties. Studies have demonstrated its efficacy against various coronaviruses and influenza viruses. The mechanism of action may involve:

  • Inhibition of viral fusion processes
  • Interference with viral replication pathways

This potential makes it a candidate for further development in antiviral therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Utilizing starting materials that contain the necessary functional groups.
  • Cyclization Techniques : Forming the spirocyclic structure through cyclization reactions.

The ability to modify the compound's structure allows researchers to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Interaction Studies

Interaction studies have provided insights into the binding affinities and mechanisms of action against viral targets. Techniques employed in these studies include:

  • Molecular Docking : To predict how the compound interacts with viral proteins.
  • In vitro Assays : To evaluate the biological activity against specific viral strains.

These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity and specificity against target pathogens.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties. The following table summarizes some of these compounds along with their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-oneHydroxy group additionAntiviral activity against influenza
SpirotetramatContains a similar spirocyclic structureInsecticide with broad-spectrum efficacy
1-Thia-4-Azaspiro[4.5]decan derivativesVariations in substituents on the azaspiroPotential antiviral properties

These compounds highlight the versatility of the spirocyclic framework in medicinal chemistry, particularly in developing agents targeting viral infections or agricultural pests.

Case Study 1: Antiviral Efficacy Against Coronaviruses

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against SARS-CoV and MERS-CoV. The results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for coronavirus infections .

Case Study 2: Structure Activity Relationship Studies

A series of structure activity relationship studies conducted at a pharmaceutical research institute explored various derivatives of this compound. Modifications to the methoxy group and nitrogen atom were found to enhance antiviral potency while maintaining low cytotoxicity .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties, particularly in antiviral applications.

The molecular formula of this compound is C9H13NO2SC_9H_{13}NO_2S, with a molecular weight of approximately 199.27 g/mol. Its structure includes a methoxy group, a sulfur atom, and a nitrogen atom, contributing to its reactivity and biological activity.

PropertyValue
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
LogP1.40
PSA63.96 Ų

Biological Activity

Research indicates that this compound exhibits significant antiviral activity . Studies have shown efficacy against various coronaviruses and influenza viruses, suggesting its potential as a therapeutic agent in viral infections. The mechanism of action appears to involve inhibiting viral fusion processes and disrupting replication pathways, which are critical for viral propagation.

Antiviral Efficacy

A series of studies have demonstrated the compound's effectiveness against specific viral targets:

  • Inhibition of Viral Fusion : The compound has been shown to interfere with the fusion of viral membranes, a key step in the viral life cycle.
  • Replication Pathway Disruption : It may inhibit enzymes involved in viral replication, leading to reduced viral load in infected cells.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for the exploration of various analogs to enhance its biological activity. SAR studies focus on modifying the functional groups attached to the spirocyclic framework to optimize antiviral efficacy while minimizing toxicity.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antiviral Activity : A recent study highlighted that derivatives of the azaspiro scaffold showed promising results against HCoV-OC43, a human coronavirus. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong antiviral potential.
  • Mechanistic Insights : Another investigation utilized molecular docking techniques to elucidate the binding interactions between this compound and viral proteins, revealing critical binding sites that could be targeted for drug design.

Properties

CAS No.

85976-51-8

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C9H13NO2S/c1-12-7-8(11)13-9(10-7)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

BNCOBRJBELUDCI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2(CCCCC2)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.